molecular formula C16H19FN4O B2944841 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 1795421-56-5

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2944841
CAS No.: 1795421-56-5
M. Wt: 302.353
InChI Key: OKXYTBFZCJQRJC-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a fluorophenyl group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions can be carried out using electrophiles such as halogens or hydrogen halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-fluorophenyl)propan-1-one

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-fluorophenyl)propan-1-one

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-chlorophenyl)propan-1-one

Uniqueness: The uniqueness of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-15-4-2-1-3-13(15)5-6-16(22)20-10-7-14(8-11-20)21-12-9-18-19-21/h1-4,9,12,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXYTBFZCJQRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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